Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-4-(3-phenylpropyl)piperazine

hERG inhibition cardiac safety piperazine electrophysiology

Select 1-ethyl-4-(3-phenylpropyl)piperazine as a differentiated chemical tool validated by authoritative bioactivity data. Its experimentally measured hERG IC50 of 25 µM establishes an early cardiac safety benchmark, a quantifiable advantage over uncharacterized N1-alkyl or N-aryl analogs[reference:0]. This fragment's distinct N1-ethyl and N4-phenylpropyl topology drives sigma receptor affinity, while its optimized logP and zero HBD profile minimize CNS MPO score deviation. Securing this validated intermediate eliminates synthetic route development for MC4 receptor antagonist programs, ensuring chemical series decisions are risk-mitigated and data-driven[reference:1].

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B5744550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(3-phenylpropyl)piperazine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCCC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-2-16-11-13-17(14-12-16)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
InChIKeyVHQTVEWDGAMEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(3-phenylpropyl)piperazine for Research Procurement: Core Identity and Structural Class


1-Ethyl-4-(3-phenylpropyl)piperazine (CAS 76087-26-8) is a disubstituted piperazine derivative featuring an N1-ethyl group and an N4-(3-phenylpropyl) chain [1]. It serves as a core building block in medicinal chemistry, frequently used as a precursor for sigma receptor ligands and CNS-penetrant probe molecules [2]. Its moderate lipophilicity (XLogP3-AA 2.8) and zero hydrogen bond donor count distinguish it from more polar or higher molecular weight piperazine tools commonly used in neuropharmacology campaigns.

Why 1-Ethyl-4-(3-phenylpropyl)piperazine Cannot Be Freely Substituted with Other N-Phenylpropyl Piperazines


Attempts to replace 1-ethyl-4-(3-phenylpropyl)piperazine with structurally similar N-alkyl or N-aryl piperazine analogs introduce measurable shifts in lipophilicity, molecular size, and hERG channel liability that directly impact CNS multiparameter optimization (MPO) scores and lead candidate advancement. Data from authoritative databases show that subtle N1-substituent changes produce large deviations in calculated logP (Δ > 0.75) and rotatable bond count (Δ = 1–2), while a specific deposited hERG inhibition IC50 of 25 µM establishes a quantifiable cardiac safety benchmark absent from other in-class homologs lacking this data. These orthogonal differential points demonstrate that generic substitution is not risk-neutral and will alter both the physicochemical trajectory and the known safety profile of a chemical series.

Quantitative Differentiation Evidence for 1-Ethyl-4-(3-phenylpropyl)piperazine Relative to Its Closest Analogs


hERG Liability Benchmarking: 1-Ethyl-4-(3-phenylpropyl)piperazine vs. In-Class Piperazines

A deposited hERG inhibition dataset establishes a quantifiable safety threshold for 1-ethyl-4-(3-phenylpropyl)piperazine. In a Qpatch-clamp electrophysiology assay on CHO cells, this compound inhibited the hERG potassium channel with an IC50 of 25,000 nM (2.50E+4 nM) [1]. In contrast, no equivalent hERG data exists in BindingDB or ChEMBL for the nearest structural analogs 1-methyl-4-(3-phenylpropyl)piperazine or 1-phenyl-4-(3-phenylpropyl)piperazine. This makes the ethyl derivative the only member of the immediate N1-alkyl/aryl phenylpropyl-piperazine series with a publicly available, experimentally determined hERG IC50, enabling direct cardiac risk flagging at the procurement stage.

hERG inhibition cardiac safety piperazine electrophysiology

Lipophilicity Tuning: LogP Differentiation Between 1-Ethyl and 1-Methyl/1-Phenyl Analogs

The N1-ethyl substituent positions 1-ethyl-4-(3-phenylpropyl)piperazine in an optimal lipophilicity window for CNS drug discovery. Hit2Lead calculated LogP for the ethyl analog is 2.26 , whereas the 1-methyl analog is measurably less lipophilic (LogP = 2.04) , and the 1-phenyl analog is substantially more lipophilic (LogP = 4.02) . This 0.22–1.76 LogP differential directly impacts predicted blood-brain barrier permeability, with the ethyl analog falling within the generally accepted CNS drug-like LogP range of 1–3, while the phenyl analog exceeds it.

lipophilicity CNS drug-likeness structure-property relationships

CNS Multi-Parameter Optimization: Hydrogen Bond Donor Deficiency as a Differentiator

1-Ethyl-4-(3-phenylpropyl)piperazine carries zero hydrogen bond donors (HBD = 0) [1], a property that advantageously reduces P-glycoprotein efflux susceptibility and improves membrane permeation relative to N-H or hydroxyl-bearing piperazine analogs commonly employed as sigma receptor scaffolds (e.g., nor- derivatives or SA4503-type phenethyl-piperazines with methoxy groups acting as weak HBDs through hydrogen bond donating impurities). This structural feature is preserved across the N1-alkyl series (methyl and ethyl both HBD = 0), but only the ethyl analog couples HBD = 0 with the optimal LogP discussed above.

CNS MPO drug-likeness hydrogen bonding

Molecular Weight Efficiency: 1-Ethyl-4-(3-phenylpropyl)piperazine vs. Bulkier Sigma Ligands

With a molecular weight of 232.36 g/mol [1], 1-ethyl-4-(3-phenylpropyl)piperazine is substantially lighter than the prototypical sigma-1 agonist SA4503 (MW ~398 g/mol) and other advanced piperazine tools such as GBR 12935 (MW ~450 g/mol). This 42% lower molecular weight positions it as a structurally minimalist, lead-like fragment that can be systematically elaborated, whereas SA4503 and GBR 12935 are closer to drug-like or beyond the Rule-of-Five boundary, limiting their utility in fragment-based or property-driven lead discovery programs.

lead-likeness fragment-based drug design molecular weight

Patent-Documented Synthetic Utility as a Key Intermediate

US Patent 20060084657 discloses 1-ethyl-4-(3-phenylpropyl)piperazine as an explicit intermediate in the preparation of MC4 receptor antagonists, differentiating it from the 1-methyl and 1-phenyl analogs, which are not cited in this patent family for the same synthetic role [1]. This patent-derived evidence establishes provenance and a demonstrated synthetic path forward, reducing route-scouting risk for medicinal chemistry teams.

medicinal chemistry synthetic methodology piperazine derivatization

Aqueous Solubility LogSW Benchmarking for in vitro Assay Compatibility

Hit2Lead reports a computed LogSW of -1.82 for 1-ethyl-4-(3-phenylpropyl)piperazine , indicating moderate aqueous solubility suitable for DMSO stock solution preparation for biochemical assays. While LogSW data for the methyl analog is not publicly reported on Hit2Lead, the phenyl analog (LogP 4.02) is expected, based on its lipophilicity, to exhibit significantly lower aqueous solubility. This solubility metric enables procurement teams to anticipate formulation requirements without additional solubility testing.

solubility in vitro assay DMSO stock

Optimal Procurement and Application Scenarios for 1-Ethyl-4-(3-phenylpropyl)piperazine


Starting Fragment for CNS Lead Generation Campaigns

Leverage the compound's MW of 232 g/mol, LogP of 2.26, and HBD = 0 as an ideal fragment core for structure-based drug design. Its hERG IC50 of 25 µM provides an early cardiac safety flag, enabling medicinal chemists to establish a safety window before extensive SAR exploration [1].

Privileged Building Block for Sigma Receptor Probe Synthesis

Utilize the N1-ethyl and N4-phenylpropyl substitution pattern to construct sigma-1 or sigma-2 selective ligands, capitalizing on the structural similarity to SA4503 but with a minimal fragment that can be rapidly diversified via N-alkylation or cross-coupling reactions [2].

MC4 Receptor Antagonist Intermediate in Obesity Drug Discovery

Procure as a validated intermediate for MC4 receptor antagonist synthesis as disclosed in US 20060084657, reducing synthetic route development time. The compound's commercial availability and documented patent role justify its selection over non-precedented N1-substituted alternatives [3].

hERG Screening Reference Standard for Piperazine-Derived Libraries

Deploy as a reference compound in hERG liability panels. The experimentally measured IC50 of 25 µM provides a calibration point for evaluating novel piperazine derivatives, offering a benchmark absent from the methyl and phenyl analogs [4].

Quote Request

Request a Quote for 1-ethyl-4-(3-phenylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.